Cas no 1226283-08-4 (5-methoxy-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde)
5-methoxy-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 1H-Indole-3-carboxaldehyde, 5-methoxy-1-[(4-methylphenyl)methyl]-
- 5-methoxy-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde
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- Inchi: 1S/C18H17NO2/c1-13-3-5-14(6-4-13)10-19-11-15(12-20)17-9-16(21-2)7-8-18(17)19/h3-9,11-12H,10H2,1-2H3
- InChI Key: VQMIYQMGNVIHJS-UHFFFAOYSA-N
- SMILES: N1(CC2=CC=C(C)C=C2)C2=C(C=C(OC)C=C2)C(C=O)=C1
5-methoxy-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | LS-12288-1G |
5-methoxy-1-[(4-methylphenyl)methyl]-1H-indole-3-carbaldehyde |
1226283-08-4 | >95% | 1g |
£264.00 | 2023-09-08 | |
| Key Organics Ltd | LS-12288-5G |
5-methoxy-1-[(4-methylphenyl)methyl]-1H-indole-3-carbaldehyde |
1226283-08-4 | >95% | 5g |
£555.00 | 2023-09-08 | |
| Key Organics Ltd | LS-12288-10G |
5-methoxy-1-[(4-methylphenyl)methyl]-1H-indole-3-carbaldehyde |
1226283-08-4 | >95% | 10g |
£846.00 | 2023-09-08 |
5-methoxy-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 5-methoxy-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde
Research Brief on 5-Methoxy-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde (CAS: 1226283-08-4): Recent Advances and Applications
The compound 5-methoxy-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde (CAS: 1226283-08-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging roles in drug discovery.
Recent studies have highlighted the structural uniqueness of 5-methoxy-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde, which features an indole core substituted with a methoxy group at the 5-position and a 4-methylbenzyl moiety at the 1-position. This scaffold has been identified as a promising building block for the development of novel small-molecule inhibitors targeting key enzymes and receptors involved in inflammatory and oncogenic pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective modulator of the serotonin receptor subtype 5-HT2A, suggesting potential applications in neuropsychiatric disorders.
In addition to its receptor-binding properties, 5-methoxy-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde has been explored as a precursor in the synthesis of more complex heterocyclic compounds. A recent Organic & Biomolecular Chemistry report (2024) detailed its use in a multi-step cascade reaction to generate indole-fused pyrazoles, which exhibited potent anti-proliferative activity against cancer cell lines. The compound's aldehyde functionality was critical for facilitating Schiff base formation, enabling the construction of diverse pharmacophores.
From a mechanistic perspective, computational docking studies have elucidated the interactions between 5-methoxy-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde and biological targets. Molecular dynamics simulations revealed that the 4-methylbenzyl group enhances hydrophobic interactions with protein binding pockets, while the methoxy group contributes to optimal binding affinity. These insights are driving rational drug design efforts, particularly in the development of kinase inhibitors for oncology applications.
Ongoing research is also investigating the compound's metabolic stability and toxicity profile. Preliminary in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) data indicate favorable pharmacokinetic properties, with moderate hepatic clearance and low CYP450 inhibition. However, further in vivo studies are warranted to fully assess its therapeutic potential and safety margins.
In conclusion, 5-methoxy-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde represents a chemically tractable and biologically relevant scaffold with broad applicability in medicinal chemistry. Its dual role as a pharmacophore and synthetic intermediate positions it as a valuable tool for future drug discovery campaigns. Continued exploration of its structure-activity relationships and target engagement mechanisms will likely yield novel therapeutic candidates in the coming years.
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